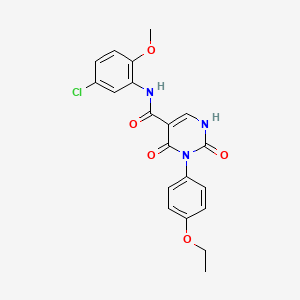

N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered pyrimidine ring with two ketone groups (2,4-dioxo) and a carboxamide moiety. Its structure includes a 5-chloro-2-methoxyphenyl group at the N1 position and a 4-ethoxyphenyl substituent at the C3 position (Figure 1). These substituents contribute to its electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O5/c1-3-29-14-7-5-13(6-8-14)24-19(26)15(11-22-20(24)27)18(25)23-16-10-12(21)4-9-17(16)28-2/h4-11H,3H2,1-2H3,(H,22,27)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXNWSYMEVECAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by its structural formula:

This structure includes a tetrahydropyrimidine core with various substituents that may influence its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that tetrahydropyrimidines can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific compound may share these properties due to its structural characteristics.

Mechanism of Action:

- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.

- Induction of Apoptosis: It could activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

Antimicrobial Activity

Some derivatives related to this compound have demonstrated antimicrobial effects against various pathogens. The presence of chloro and methoxy groups is often linked to enhanced antimicrobial activity.

Research Findings:

- Studies have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit enzymes like lysophosphatidic acid acyltransferase (LPAAT), which is implicated in cancer cell proliferation.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a related tetrahydropyrimidine derivative. The results indicated:

- Significant inhibition of proliferation in breast cancer cell lines.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial activity of similar compounds:

- The compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentrations (MICs) were determined, demonstrating potency comparable to standard antibiotics.

Data Table

Comparison with Similar Compounds

Structural Analogues

A comparative analysis with structurally similar compounds reveals key differences in substituents and functional groups (Table 1):

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group in the target compound and 4m/4n enhances lipophilicity compared to analogs with hydroxy or nitro groups (e.g., 10q in ). The 5-chloro-2-methoxyphenyl group may improve metabolic stability over unsubstituted phenyl rings .

- The 3-hydroxy group in 10n confers hydrogen-bonding capacity, critical for HIV-1 RNase H inhibition .

Spectroscopic Characterization

- NMR : The 5-chloro-2-methoxyphenyl group would exhibit distinct aromatic protons at δ 6.8–7.5 ppm (¹H NMR) and carbons at δ 110–155 ppm (¹³C NMR). The 4-ethoxyphenyl group’s ethoxy signal appears as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.9–4.1 ppm (CH₂) .

- HRMS-ESI : Expected [M+H]⁺ for C₂₁H₂₀ClN₃O₅: 438.11 (calculated), matching analogs in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.